1-(3,4-Dihydroisoquinolin-1-ylmethyl)pyridinium
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Overview
Description
1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products. The structure of 1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM includes a pyridinium ion linked to a dihydroisoquinoline moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM typically involves the reaction of pyridine or isoquinoline with cyanomethyl halides. This reaction forms 1-(cyanomethyl)pyridinium or isoquinolinium halides, which can then be treated with a base to form the desired ylide . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, iminium salts, and reduced pyridine derivatives .
Scientific Research Applications
1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyridinium ylides: These compounds share a similar pyridinium core and are used in the synthesis of heterocycles.
Isoquinolinium salts: Structurally related to 1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM, these salts are also used in organic synthesis.
Dihydroisoquinolines: These compounds have a similar dihydroisoquinoline moiety and exhibit comparable biological activities.
Uniqueness
1-(3,4-DIHYDRO-1-ISOQUINOLINYLMETHYL)PYRIDINIUM is unique due to its combined pyridinium and dihydroisoquinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H15N2+ |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H15N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h1-7,10-11H,8-9,12H2/q+1 |
InChI Key |
AFZPWXMQKAXOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C[N+]3=CC=CC=C3 |
Origin of Product |
United States |
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